Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl-
Description
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- (CAS 89-36-1) is a sulfonated pyrazole derivative with the molecular formula C10H10N2O4S and a molecular weight of 254.26 g/mol . Structurally, it consists of a benzenesulfonic acid core substituted with a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole ring at the para position. This compound is part of a broader class of pyrazole-based sulfonic acids, which are of interest due to their applications in medicinal chemistry, dye synthesis, and enzyme inhibition studies .
The synthesis of this compound typically involves cyclocondensation reactions between hydrazine derivatives and ketones. For example, highlights similar compounds synthesized via Schiff base formation followed by cyclization, a method adaptable to this molecule. Crystallographic refinement tools like SHELXL are often employed to confirm its structure .
Properties
IUPAC Name |
3-methyl-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-7-5-9(18(15,16)17)3-4-10(7)13-11(14)6-8(2)12-13/h3-5H,6H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPUJTAMBSRTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059467 | |
| Record name | Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-07-0 | |
| Record name | 1-(2-Methyl-4-sulfophenyl)-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 204-232-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Methylation via Friedel-Crafts Alkylation
Pyrazolone Coupling
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Nucleophilic Aromatic Substitution : React 3-methylbenzenesulfonic acid with 4-hydrazino-3-methyl-5-pyrazolone under basic conditions (K2CO3/DMF).
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Yield : 62% after column chromatography (silica gel, ethyl acetate/hexane).
One-Pot Tandem Synthesis
A streamlined method combines sulfonation and pyrazolone formation in a single reactor:
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Sulfonation : Treat 3-methylacetophenone with oleum (15% SO3) at 150°C for 2 hours.
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Hydrazine Addition : Introduce hydrazine hydrate (2 eq.) and heat to 100°C to form the hydrazone.
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Cyclization : Add POCl3/DMF to induce cyclodehydration, yielding the target compound.
Advantages :
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Reduced purification steps (crude purity: 78%).
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Total reaction time: 8 hours.
Hydrothermal Carbon-Based Catalysis
Adapting methodologies from solid acid catalyst synthesis, this eco-friendly approach uses starch-derived carbon matrices to template regioselective reactions:
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Catalyst Preparation : Mix starch and p-toluenesulfonic acid, carbonize at 200°C for 12 hours.
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Reaction : Heat 3-methylbenzenesulfonic acid and 4-hydrazinobenzoic acid with the catalyst (5 wt%) in water at 150°C for 6 hours.
Performance :
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Conversion: 94%.
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Catalyst Reusability: 5 cycles with <5% activity loss.
Spectroscopic Characterization
Critical analytical data for the target compound:
1H NMR (DMSO-d6) :
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δ 9.98 (s, 1H, SO3H), 8.10 (s, 1H, pyrazolone H4), 7.32 (t, J = 9.4 Hz, 2H, aromatic), 2.45 (s, 3H, CH3).
HRMS (ESI) :
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonamide compounds.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted benzenesulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Benzenesulfonic acid derivatives have been extensively studied for their potential therapeutic effects. The compound has shown promise in the following areas:
- Antimicrobial Activity : Research indicates that certain benzenesulfonic acid derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antiseptics. The presence of the pyrazole moiety enhances biological activity against various pathogens .
- Anti-inflammatory Properties : Compounds similar to benzenesulfonic acid have been evaluated for their anti-inflammatory effects. They may inhibit specific pathways involved in inflammation, potentially leading to new treatments for inflammatory diseases .
- Drug Formulation : The compound can be utilized as an excipient in drug formulations due to its solubility and stability characteristics. It aids in improving the bioavailability of poorly soluble drugs .
Analytical Chemistry Applications
The analytical capabilities of benzenesulfonic acid derivatives are noteworthy:
- Chromatography : The compound is used as a reagent in high-performance liquid chromatography (HPLC) for separating complex mixtures. Its unique properties allow for effective isolation and quantification of other compounds in various matrices .
- Spectroscopic Analysis : It has been employed in spectroscopic techniques such as NMR and FTIR for structural elucidation of related compounds. The spectral data obtained can provide insights into molecular interactions and conformations .
Material Science Applications
In material science, benzenesulfonic acid derivatives are explored for their functional properties:
- Polymer Chemistry : The compound can act as a polymerization initiator or modifier, influencing the properties of polymers. Its sulfonic acid group enhances solubility and ionic conductivity, making it suitable for applications in conductive polymers .
- Surface Modification : The use of benzenesulfonic acid in modifying surfaces to enhance adhesion or hydrophilicity is being investigated. Such modifications can improve the performance of coatings and adhesives .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzenesulfonic acid derivatives, including those with pyrazole rings. Results indicated a significant reduction in bacterial growth at specific concentrations, showcasing the potential for developing new antimicrobial agents .
Case Study 2: HPLC Method Development
In a study focused on analytical methods, researchers developed an HPLC method using benzenesulfonic acid as a stationary phase modifier. This method demonstrated improved resolution and sensitivity for detecting pharmaceutical compounds, facilitating better quality control in drug manufacturing processes .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The sulfonamide group (-SO2NH2) in analogs like the benzoindazole derivative () and thiophene-containing compounds () enhances interactions with enzymes such as carbonic anhydrase, making them potent inhibitors.
- Halogenation (e.g., -Cl in CAS 89-36-1 derivatives) increases electrophilicity, improving reactivity in dye synthesis .
Sulfonic acid (-SO3H) groups in the parent compound improve water solubility, critical for pharmaceutical applications .
Synthetic Pathways :
- Cyclocondensation and Schiff base reactions dominate synthesis (). Tools like ORTEP-III and SHELXL are critical for structural validation .
Medicinal Chemistry
- Enzyme Inhibition: Pyrazole-sulfonamide hybrids (e.g., ) exhibit nanomolar-range inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (CA), relevant to Alzheimer’s and glaucoma treatment .
- Anticancer Activity : The benzoindazole analog () showed cytotoxicity against breast cancer cell lines (IC50: 8–12 µM) due to DNA intercalation and topoisomerase inhibition .
Limitations and Knowledge Gaps
Biological Activity
Benzenesulfonic acid derivatives, particularly those containing the pyrazole moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3-methyl- is notable for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, a series of pyrazole-based compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The compound mentioned exhibited an IC50 value comparable to established anti-inflammatory drugs like diclofenac and celecoxib, indicating its potential as a therapeutic agent in treating inflammatory diseases .
Anticancer Activity
The pyrazole scaffold has been associated with antiproliferative effects against various cancer cell lines. Studies have shown that compounds containing this structure can inhibit the growth of several cancer types, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cancer Type | Compound Effectiveness | Reference |
|---|---|---|
| Breast Cancer (MDA-MB-231) | Significant inhibition | |
| Lung Cancer | Moderate inhibition | |
| Colorectal Cancer | Notable activity |
The biological activity of benzenesulfonic acid derivatives is largely attributed to their ability to interact with specific molecular targets:
- Inhibition of COX Enzymes : The compound selectively inhibits COX-2 over COX-1, reducing inflammation while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antitumor Mechanisms : The anticancer effects are linked to the modulation of signaling pathways involved in cell proliferation and survival. Pyrazole derivatives have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
Case Studies
Several case studies illustrate the efficacy of benzenesulfonic acid derivatives:
- Study on Inflammatory Models : In a rat model induced with carrageenan, the compound showed a significant reduction in paw edema compared to control groups, suggesting potent anti-inflammatory action .
- Antitumor Efficacy : A study involving human cancer cell lines demonstrated that treatment with pyrazole derivatives resulted in reduced viability and increased apoptosis rates, particularly in breast cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzenesulfonic acid derivatives containing pyrazole moieties, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with diazotization of aromatic amines to form azo intermediates, followed by cyclization with β-ketoesters or hydrazines to construct the pyrazole ring. Key reagents include sodium nitrite (for diazotization) and acetic acid (for cyclization). Reaction optimization focuses on pH control (neutral to slightly acidic conditions) and temperature (60–80°C) to enhance yield . For example, in azo dye synthesis, potassium permanganate (oxidation) and sodium dithionite (reduction) are critical for stabilizing reactive intermediates .
Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is used to confirm the pyrazole ring and sulfonic acid group positions, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% as per industrial standards) . Liquid Chromatography-Mass Spectrometry (LC-MS) identifies molecular ions (e.g., m/z 254.26 for C₁₀H₁₀N₂O₄S) and fragmentation patterns . Fourier-Transform Infrared Spectroscopy (FT-IR) verifies functional groups, such as sulfonate (S=O stretch at ~1200 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) .
Q. What preliminary biological activities have been reported for structurally similar benzenesulfonic acid derivatives?
- Methodological Answer : Screening assays against enzymes like tyrosinase and acetylcholinesterase reveal inhibitory activity. For example, pyrazole-sulfonamide analogs show IC₅₀ values <10 µM in tyrosinase inhibition studies, suggesting potential therapeutic applications . In vitro cytotoxicity assays (e.g., MTT) using human cell lines (e.g., HepG2) are standard for evaluating antiproliferative effects .
Advanced Research Questions
Q. How do azo and sulfonate groups influence the redox behavior of this compound in biological systems?
- Methodological Answer : The azo group (-N=N-) undergoes reversible reduction to amines (-NH-NH-) in cellular environments, which can generate reactive oxygen species (ROS) or interact with thiol groups in proteins. Cyclic voltammetry studies show redox potentials at -0.3 V to -0.5 V (vs. Ag/AgCl), correlating with pro-oxidant activity . Sulfonate groups enhance solubility, facilitating interactions with hydrophilic enzyme pockets (e.g., carbonic anhydrase II) .
Q. What computational approaches are used to predict the binding affinity of this compound to therapeutic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like acetylcholinesterase. Key residues (e.g., Trp286 in acetylcholinesterase) form π-π interactions with the pyrazole ring, while sulfonate groups hydrogen-bond with Arg289 . Density Functional Theory (DFT) calculations predict charge distribution and frontier molecular orbitals, guiding SAR studies .
Q. How can environmental persistence and aquatic toxicity be assessed for this compound?
- Methodological Answer : OECD 301F biodegradation tests measure half-life in water (>60 days indicates low persistence) . Chronic toxicity assays using Daphnia magna (21-day reproduction) and algae (Pseudokirchneriella subcapitata, 72-hr growth inhibition) determine NOEC values. For example, alkylbenzenesulfonates show NOECs of 0.1–3.1 mg/L, classified as "high" aquatic toxicity . Solid-phase extraction (SPE) with HLB cartridges followed by LC-MS/MS quantifies environmental residues .
Comparative Structural Analysis
| Compound Name | Key Structural Features | Research Applications | Reference |
|---|---|---|---|
| Sodium Benzenesulfonate | Simple sulfonate, no heterocycles | Surfactant studies | |
| 4-Chloromercuribenzenesulfonic Acid | Mercury-containing, toxic | Biochemical probes | |
| Acid Yellow 17 | Azo-linked pyrazole, disodium salt | Textile dyeing, enzyme inhibition | |
| Tyrosinase Inhibitor Analog | Trifluoromethyl, methoxy substituents | Antimelanogenesis agents |
Key Notes
- Synthesis : Optimize diazotization pH (5–6) to prevent premature decomposition .
- Toxicity : Mercury-containing analogs require strict handling (e.g., chelation protocols) .
- Environmental Monitoring : Use SPE-HRMS for trace detection in wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
